molecular formula C10H19NO3 B064820 (S)-tert-Butyl (1-oxopentan-2-yl)carbamate CAS No. 160801-74-1

(S)-tert-Butyl (1-oxopentan-2-yl)carbamate

Cat. No.: B064820
CAS No.: 160801-74-1
M. Wt: 201.26 g/mol
InChI Key: POQXUDBUMCSVHF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-oxopentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is of interest due to its stereochemistry, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-oxopentan-2-yl)carbamate typically involves the reaction of (S)-2-amino-1-pentanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Produces primary or secondary amines.

    Substitution: Results in the formation of various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

(S)-tert-Butyl (1-oxopentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-oxopentan-2-yl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which makes the carbamate less susceptible to hydrolysis. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with their active sites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (1-oxopropyl)carbamate
  • tert-Butyl (1-oxobutyl)carbamate

Uniqueness

(S)-tert-Butyl (1-oxopentan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can make it more selective in its reactions, providing advantages in applications where specificity is crucial, such as in drug design and enzyme inhibition.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQXUDBUMCSVHF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
Reactant of Route 2
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
Reactant of Route 3
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
Reactant of Route 4
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
Reactant of Route 5
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
Reactant of Route 6
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.